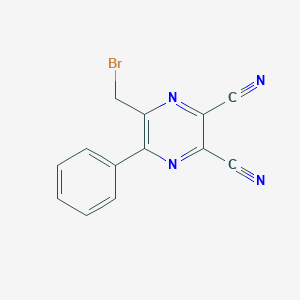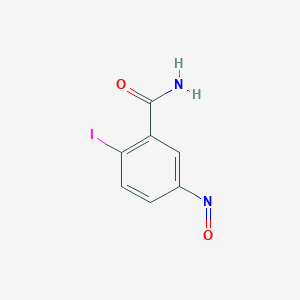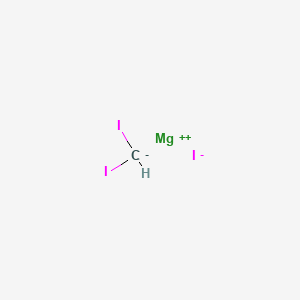
Magnesium iodide diiodomethanide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium iodide diiodomethanide (1/1/1) is a chemical compound that combines magnesium iodide and diiodomethane in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium iodide diiodomethanide can be synthesized through the reaction of magnesium iodide with diiodomethane. The reaction typically occurs in an anhydrous environment to prevent the formation of hydrates. One common method involves mixing powdered elemental iodine and magnesium metal in the presence of diiodomethane under anhydrous conditions, often using dry-diethyl ether as a solvent .
Industrial Production Methods
Industrial production of magnesium iodide diiodomethanide may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium iodide diiodomethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and diiodomethane.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as potassium metal.
Substitution: Often carried out in the presence of solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and diiodomethane.
Substitution: Various halide or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium iodide diiodomethanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which magnesium iodide diiodomethanide exerts its effects involves the interaction of magnesium ions with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis, where it can catalyze reactions and stabilize intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium iodide: An inorganic compound with similar reactivity but lacks the diiodomethane component.
Magnesium bromide: Another halide of magnesium with different reactivity and applications.
Magnesium chloride: Commonly used in various industrial processes but has different chemical properties.
Uniqueness
Its ability to participate in both halide and organic reactions makes it a versatile reagent in chemical synthesis .
Eigenschaften
CAS-Nummer |
143251-24-5 |
|---|---|
Molekularformel |
CHI3Mg |
Molekulargewicht |
418.04 g/mol |
IUPAC-Name |
magnesium;diiodomethane;iodide |
InChI |
InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QSJHQAQTYYWINY-UHFFFAOYSA-M |
Kanonische SMILES |
[CH-](I)I.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


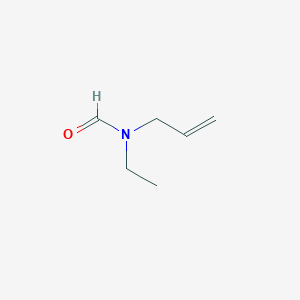
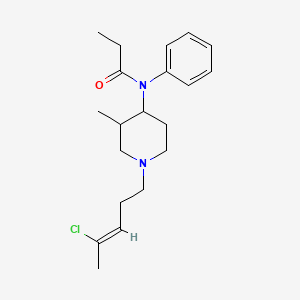
![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
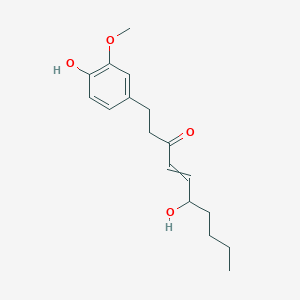
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
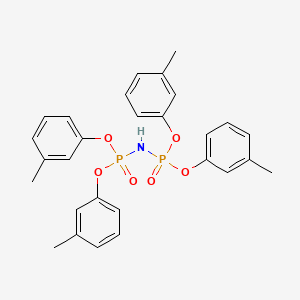
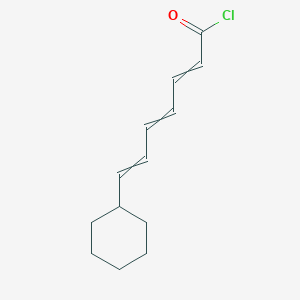
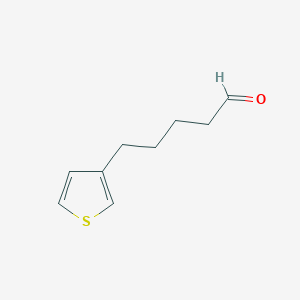
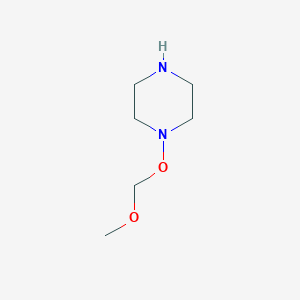
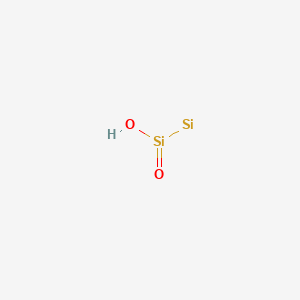
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
